N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
Description
N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with bromine and chlorine atoms, a piperidine ring, and a methylated amine group
Properties
Molecular Formula |
C16H18BrClN4 |
|---|---|
Molecular Weight |
381.7 g/mol |
IUPAC Name |
N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C16H18BrClN4/c1-21(15-4-2-3-7-19-15)13-5-8-22(9-6-13)16-14(17)10-12(18)11-20-16/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |
InChI Key |
FZEGYAIYCIIPSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)Cl)Br)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multi-step reactions. One common route includes the following steps:
Formation of the pyridine ring: Starting with 3-bromo-5-chloropyridine, the compound is subjected to nucleophilic substitution reactions to introduce the piperidine ring.
Piperidine ring formation: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Methylation: The final step involves the methylation of the amine group using methyl iodide or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the bromine and chlorine substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Major Products
Oxidation: Corresponding oxides of the compound
Reduction: Dehalogenated derivatives
Substitution: Azide or thiol-substituted derivatives
Scientific Research Applications
N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Agrochemicals: It is investigated for its insecticidal and fungicidal properties, showing effectiveness against various pests and pathogens.
Biological Research: The compound is used as a tool to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to downstream effects. For example, in medicinal applications, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamides
- N-(2-(5-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-chloro-6-methylphenyl)acetamide
Uniqueness
N-[1-(3-bromo-5-chloropyridin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of both piperidine and methylated amine groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
